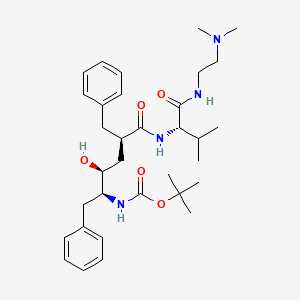
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a unique structure
Preparation Methods
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ketone groups may also play a role in the compound’s reactivity and interactions. Understanding these mechanisms can provide insights into the compound’s potential effects and applications.
Comparison with Similar Compounds
When compared to similar compounds, 2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-2-methyl-7-(1-methylethyl)-6,9-dioxo-10,13-bis(phenylmethyl)-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other tetraazapentadecan derivatives or compounds with similar functional groups. Each of these compounds may have distinct properties and applications, highlighting the uniqueness of the compound .
Properties
CAS No. |
181038-25-5 |
|---|---|
Molecular Formula |
C33H50N4O5 |
Molecular Weight |
582.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H50N4O5/c1-23(2)29(31(40)34-18-19-37(6)7)36-30(39)26(20-24-14-10-8-11-15-24)22-28(38)27(21-25-16-12-9-13-17-25)35-32(41)42-33(3,4)5/h8-17,23,26-29,38H,18-22H2,1-7H3,(H,34,40)(H,35,41)(H,36,39)/t26-,27+,28+,29+/m1/s1 |
InChI Key |
BFQVWYVEZAUPMI-VVZGZWEYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















